molecular formula C20H13BrO4 B2979339 (2Z)-6-[(4-bromophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 622800-14-0

(2Z)-6-[(4-bromophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2979339
CAS No.: 622800-14-0
M. Wt: 397.224
InChI Key: KBLCNZFYPSLNOK-ODLFYWEKSA-N
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Description

(2Z)-6-[(4-bromophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a high-purity chemical compound offered for research and development purposes. This synthetic small molecule features a benzofuran-3-one core structure, a privileged scaffold in medicinal chemistry known for its potential as a building block for biologically active molecules. The compound is substituted with a furylmethylidene group at the 2-position and a (4-bromophenyl)methoxy group at the 6-position, contributing to its unique stereoelectronic properties and making it a candidate for exploration in various scientific fields. Researchers may investigate this compound as a key intermediate in organic synthesis or as a potential pharmacophore in drug discovery efforts, particularly given the documented interest in similar benzofuran-3-one and furan-based structures in pharmaceutical research . Its specific mechanism of action and primary research applications are yet to be fully characterized, presenting an opportunity for investigative studies. This product is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2Z)-6-[(4-bromophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrO4/c21-14-5-3-13(4-6-14)12-24-16-7-8-17-18(10-16)25-19(20(17)22)11-15-2-1-9-23-15/h1-11H,12H2/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLCNZFYPSLNOK-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-6-[(4-bromophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated phenyl derivative.

    Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with a furan-2-carbaldehyde derivative.

    Final Cyclization and Isomerization: The final step involves cyclization and isomerization to obtain the (2Z) configuration.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, resulting in the formation of dihydrobenzofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Dihydrobenzofuran derivatives.

    Substitution Products: Various substituted benzofuran derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-[(4-bromophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Compounds with nitro (e.g., ) or bromine (e.g., Target, ) substituents exhibit distinct electronic profiles, influencing reactivity and binding interactions.
  • Solubility : Hydroxyl groups (e.g., ) enhance aqueous solubility, whereas brominated or benzyloxy groups increase lipophilicity.

Physicochemical Properties

Experimental and computational studies highlight critical differences:

Property Target Compound (2Z)-2-[(2-bromophenyl)methylene]-6-hydroxy (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl (2Z)-5,6-dimethyl-2-[(4-nitrophenyl)methylidene]
Molecular Weight (g/mol) ~403.2 (calculated) 333.16 324.32 325.33
LogP (Predicted) ~4.1 2.8 2.5 3.2
Solubility (mg/mL) Low (bromophenyl, furan) Moderate (hydroxyl) Moderate (hydroxyl, methoxy) Low (nitro, dimethyl)

Notes:

  • The Target compound’s higher LogP (~4.1) reflects its bromine and furan substituents, aligning with trends in lipophilic drug design .
  • Hydroxyl-containing analogues () show improved solubility, critical for bioavailability in medicinal applications.

Antimicrobial Activity

  • The (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methyl derivative () demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to its bromine and benzyloxy groups enhancing membrane disruption.
  • The Target compound’s furan moiety may confer selectivity toward Gram-negative bacteria due to interactions with lipopolysaccharides (hypothetical, based on furan’s role in other antibiotics).

Optical and Electronic Properties

  • The nitro-substituted analogue () exhibits strong absorbance in the UV-Vis range (λmax = 380 nm), making it suitable for optoelectronic applications.
  • The Target compound’s bromine and furan groups likely redshift its absorbance compared to hydroxylated derivatives.

Biological Activity

(2Z)-6-[(4-bromophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzofuran core
  • A bromophenyl group
  • A furan ring

The presence of these functional groups contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, a series of benzofuran-3-carbohydrazide derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv strains. Some compounds demonstrated significant antimycobacterial and antifungal activities with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

Furthermore, compounds containing a benzofuran scaffold have shown promising results against various bacterial strains, including S. aureus and E. coli. The structure-activity relationship (SAR) studies indicated that specific substitutions on the benzofuran ring enhance antimicrobial efficacy .

CompoundMIC (μg/mL)Activity
Compound 38Antimycobacterial
Compound 42Antifungal
Compound 63.12Antimycobacterial

Anticancer Activity

Benzofuran derivatives have also been explored for their anticancer properties. Research indicates that certain benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions were found to inhibit cell proliferation in breast cancer models, showcasing their potential as therapeutic agents .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that this compound interacts with specific molecular targets, possibly enzymes or receptors involved in critical biochemical pathways. This interaction may lead to modulation of cellular processes associated with microbial resistance or cancer cell survival.

Case Studies

  • Antimycobacterial Activity : A study synthesized various benzofuran derivatives and tested them against M. tuberculosis. The most active compound showed an IC90 value lower than 0.60 μM, indicating strong potential for further development into therapeutic agents against tuberculosis .
  • Antibacterial Efficacy : In another investigation, a series of benzofuran derivatives were tested for their antibacterial properties against multiple strains. Compounds with specific functional groups exhibited MIC values comparable to standard antibiotics, suggesting their viability as alternative treatments .

Q & A

Q. What are the key synthetic strategies for preparing (2Z)-6-[(4-bromophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one?

The compound is synthesized via a multi-step condensation process. A common approach involves:

  • Step 1 : Alkylation of a benzofuran-3-one precursor with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in ethanol) to introduce the 4-bromophenylmethoxy group .
  • Step 2 : Knoevenagel condensation between the alkylated benzofuran-3-one and furan-2-carbaldehyde under reflux in acetic acid or using piperidine as a catalyst. Monitoring reaction progress via TLC and optimizing solvent polarity (e.g., ethanol vs. acetonitrile) improves yield .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Example Reaction Conditions :

StepReagents/ConditionsYield RangeReference
1K₂CO₃, EtOH, reflux60-75%
2Acetic acid, 80°C50-65%

Q. How is the stereochemistry (Z-configuration) of the methylidene group confirmed experimentally?

The Z-configuration is determined via:

  • X-ray crystallography : Single-crystal analysis using SHELXL for refinement (e.g., C–H⋯O hydrogen bonding patterns and torsional angles) .
  • ¹H-NMR coupling constants : The coupling constant (J) between the methylidene proton and adjacent carbonyl group typically falls below 10 Hz for Z-isomers, contrasting with E-isomers (J > 12 Hz) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C-NMR : Assign peaks for the benzofuran core (δ 6.5–7.5 ppm for aromatic protons), methylidene proton (δ 7.8–8.2 ppm), and 4-bromophenylmethoxy group (δ 4.9–5.1 ppm for –OCH₂–) .
  • IR spectroscopy : Confirm carbonyl stretch (C=O) at ~1700 cm⁻¹ and furan C–O–C vibrations at ~1250 cm⁻¹ .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 427.0124 for C₂₁H₁₄BrO₄) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of similar benzofuran derivatives?

Discrepancies in bond lengths/angles (e.g., C=O vs. C–O–C distortions) arise from packing effects or refinement errors. Mitigation strategies include:

  • High-resolution data collection : Use synchrotron radiation to improve data quality.
  • Multi-software validation : Compare SHELXL-refined structures with independent software (e.g., WinGX/ORTEP) to verify anisotropic displacement parameters .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π–π stacking vs. halogen bonding) influencing geometry .

Q. What mechanistic insights explain the regioselectivity of the Knoevenagel condensation step?

The reaction favors α,β-unsaturated ketone formation due to:

  • Electronic effects : Electron-withdrawing groups (e.g., 4-bromophenylmethoxy) activate the benzofuran-3-one carbonyl, enhancing electrophilicity.
  • Steric hindrance : Bulky substituents on the aldehyde (e.g., furan-2-yl vs. phenyl) influence transition-state geometry, favoring Z-configuration .
  • Catalyst role : Piperidine facilitates enolate formation, while acetic acid protonates intermediates to drive dehydration .

Q. How do substituents (e.g., 4-bromophenyl vs. furan-2-yl) influence biological activity in structure-activity relationship (SAR) studies?

  • 4-Bromophenyl : Enhances lipophilicity (logP) and membrane permeability, critical for cytotoxicity assays .
  • Furan-2-yl : Participates in hydrogen bonding with target enzymes (e.g., kinase inhibitors), as shown in docking studies with PDB structures . Example SAR Data :
DerivativeIC₅₀ (µM) against Cancer Cell LineKey Interaction
4-Bromo12.3 ± 1.2 (MCF-7)π–π stacking
4-Chloro18.9 ± 2.1 (MCF-7)Halogen bonding

Q. What computational methods validate experimental NMR and UV-Vis spectra for this compound?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to simulate NMR shifts (GIAO method) and UV-Vis transitions (TD-DFT). Compare with experimental data to confirm electronic transitions (e.g., n→π* at ~300 nm) .
  • NBO analysis : Quantify hyperconjugative interactions (e.g., C=O→σ* C–H) stabilizing the Z-isomer .

Methodological Notes

  • Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor-provided data.
  • Data reproducibility : Cross-validate crystallographic (SHELXL) and spectroscopic results with independent labs .
  • Advanced tools : Use software suites like Gaussian (DFT) and Mercury (crystallography) for multi-technique analysis .

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